Cas no 1882-56-0 (2-(4-methylphenyl)-2-phenylacetic acid)

2-(4-methylphenyl)-2-phenylacetic acid 化学的及び物理的性質
名前と識別子
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- (4-methylphenyl)(phenyl)acetic acid
- 2-(4-METHYLPHENYL)-2-PHENYLACETIC ACID
- Phenyl(p-tolyl)acetic acid
- (+-)-phenyl-p-tolyl-acetic acid
- (+-)-Phenyl-p-tolyl-essigsaeure
- (4-methylphenyl)phenylacetic acid
- ACETIC ACID, PHENYL-p-TOLYL-
- BRN 2105437
- NSC401984
- phenyl-p-tolylacetic acid
- Phenyl-p-tolyl-essigsaeure
- 2-(4-Methylphenyl)-2-phenylethanoic acid, 4-[Carboxy(phenyl)methyl]toluene
- 2-(4-methylphenyl)-2-phenylacetic acid
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- MDL: MFCD00983826
- インチ: InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17)
- InChIKey: JYDAJZSDPZCZSG-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O
計算された属性
- 精确分子量: 226.09942
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 37.3
- LogP: 3.21150
2-(4-methylphenyl)-2-phenylacetic acid Security Information
- Signal Word:Warning
- 危害声明: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- 储存条件:Room temperature
2-(4-methylphenyl)-2-phenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M358420-50mg |
2-(4-Methylphenyl)-2-phenylacetic Acid |
1882-56-0 | 50mg |
$ 115.00 | 2022-06-03 | ||
AstaTech | AR3875-0.25/G |
2-(4-METHYLPHENYL)-2-PHENYLACETIC ACID |
1882-56-0 | 95% | 0.25g |
$169 | 2023-09-15 | |
Apollo Scientific | OR12757-100mg |
(4-Methylphenyl)(phenyl)acetic acid |
1882-56-0 | 100mg |
£72.00 | 2023-01-19 | ||
Apollo Scientific | OR12757-250mg |
(4-Methylphenyl)(phenyl)acetic acid |
1882-56-0 | 250mg |
£365.00 | 2025-02-19 | ||
eNovation Chemicals LLC | Y1248116-1g |
Benzeneacetic acid, 4-methyl-a-phenyl- |
1882-56-0 | 98% | 1g |
$600 | 2024-06-07 | |
Enamine | EN300-234741-10.0g |
2-(4-methylphenyl)-2-phenylacetic acid |
1882-56-0 | 95% | 10.0g |
$1531.0 | 2024-06-19 | |
Enamine | EN300-234741-0.05g |
2-(4-methylphenyl)-2-phenylacetic acid |
1882-56-0 | 95% | 0.05g |
$299.0 | 2024-06-19 | |
Enamine | EN300-234741-0.25g |
2-(4-methylphenyl)-2-phenylacetic acid |
1882-56-0 | 95% | 0.25g |
$328.0 | 2024-06-19 | |
Enamine | EN300-234741-0.5g |
2-(4-methylphenyl)-2-phenylacetic acid |
1882-56-0 | 95% | 0.5g |
$341.0 | 2024-06-19 | |
1PlusChem | 1P002H8F-250mg |
Benzeneacetic acid, 4-methyl-α-phenyl- |
1882-56-0 | 95% | 250mg |
$223.00 | 2024-06-17 |
2-(4-methylphenyl)-2-phenylacetic acid 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
2-(4-methylphenyl)-2-phenylacetic acidに関する追加情報
Introduction to (4-methylphenyl)(phenyl)acetic Acid (CAS No. 1882-56-0)
(4-methylphenyl)(phenyl)acetic acid, also known by its CAS number 1882-56-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a unique structural arrangement of phenyl rings and an acetic acid moiety, has garnered attention due to its potential applications in drug development and biochemical studies.
The molecular structure of (4-methylphenyl)(phenyl)acetic acid consists of two phenyl rings linked by a methyl group, with an acetic acid side chain. This configuration imparts specific chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the methyl group at the fourth position of one phenyl ring enhances its reactivity, making it a versatile building block for more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. Studies have shown that aromatic acetic acids, such as (4-methylphenyl)(phenyl)acetic acid, can exhibit various biological activities. These include anti-inflammatory, analgesic, and even anticancer effects, depending on the specific modifications and derivatives.
One of the most compelling aspects of (4-methylphenyl)(phenyl)acetic acid is its potential as a precursor in the synthesis of more complex pharmaceutical agents. Researchers have been investigating its role in developing novel therapeutic compounds that target specific enzymatic pathways or receptor interactions. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in inflammatory responses, making them candidates for treating chronic inflammatory diseases.
The synthesis of (4-methylphenyl)(phenyl)acetic acid typically involves Friedel-Crafts acylation reactions or other palladium-catalyzed cross-coupling reactions. These methods allow for the precise construction of the phenyl ring system while introducing the necessary functional groups. The efficiency and scalability of these synthetic routes are crucial for industrial applications, where large quantities of high-purity material are required.
From a biochemical perspective, the interaction between (4-methylphenyl)(phenyl)acetic acid and biological targets can provide insights into molecular recognition processes. Understanding how this compound binds to enzymes or receptors can help in designing more effective drugs with improved selectivity and reduced side effects. Computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, are often employed to elucidate these interactions at an atomic level.
The pharmaceutical industry has been particularly interested in developing small molecule inhibitors that modulate protein function. (4-methylphenyl)(phenyl)acetic acid serves as a scaffold for creating libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques allow researchers to rapidly test thousands of derivatives to identify those with the most promising pharmacological profiles.
In addition to its therapeutic potential, (4-methylphenyl)(phenyl)acetic acid has found applications in materials science and chemical research. Its unique electronic properties make it useful in developing organic semiconductors and light-emitting diodes (LEDs). Furthermore, its role as a chiral building block has been explored in asymmetric synthesis, where enantiomerically pure compounds are synthesized for use in pharmaceuticals and fine chemicals.
The environmental impact of synthesizing and using (4-methylphenyl)(phenyl)acetic acid is also a consideration. Green chemistry principles emphasize the development of sustainable synthetic methods that minimize waste and hazardous byproducts. Researchers are exploring alternative catalytic systems and solvent-free reactions to make the production process more environmentally friendly.
Future research directions may focus on expanding the chemical space explored by derivatives of (4-methylphenyl)(phenyl)acetic acid. By introducing different functional groups or altering the substitution patterns on the phenyl rings, scientists can generate novel compounds with tailored properties. This approach could lead to breakthroughs in treating currently untreatable conditions or improving existing therapies.
In conclusion, (4-methylphenyl)(phenyl)acetic acid (CAS No. 1882-56-0) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical research. Its unique structure and reactivity make it a valuable tool for developing new drugs and understanding biological processes at a molecular level. As research continues to uncover its applications, this compound is likely to remain a cornerstone of innovation in multiple scientific disciplines.
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